molecular formula C16H18O2 B14561542 4-Ethyl-2-(4-ethylphenoxy)phenol CAS No. 62224-32-2

4-Ethyl-2-(4-ethylphenoxy)phenol

Cat. No.: B14561542
CAS No.: 62224-32-2
M. Wt: 242.31 g/mol
InChI Key: XGUHAQXSJCTLQU-UHFFFAOYSA-N
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Description

4-Ethyl-2-(4-ethylphenoxy)phenol is an organic compound belonging to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(4-ethylphenoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-ethylphenol with 4-ethylphenoxy chloride under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out in an organic solvent like dichloromethane (DCM) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4-ethylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or ether.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in the presence of catalysts like FeCl3 or AlCl3.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(4-ethylphenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-(4-ethylphenoxy)phenol is unique due to the presence of two ethyl groups and an ether linkage, which confer distinct chemical and physical properties. These structural features enhance its stability and reactivity, making it valuable for various applications.

Properties

CAS No.

62224-32-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-ethyl-2-(4-ethylphenoxy)phenol

InChI

InChI=1S/C16H18O2/c1-3-12-5-8-14(9-6-12)18-16-11-13(4-2)7-10-15(16)17/h5-11,17H,3-4H2,1-2H3

InChI Key

XGUHAQXSJCTLQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC)O

Origin of Product

United States

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